molecular formula C10H10O6 B584247 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate CAS No. 29754-58-3

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

Cat. No. B584247
CAS RN: 29754-58-3
M. Wt: 226.184
InChI Key: DREKEUSJTBCXKI-UHFFFAOYSA-N
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Description

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, also known as methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate, is a chemical compound with the molecular formula C10H10O6 . It is primarily used for research and development .


Molecular Structure Analysis

The molecular weight of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is 226.18 . The molecular structure includes a carbomethoxy group (-CO2CH3) and a hydroxyphenylglyoxal group (-C(OH)=C(OH)-Phenyl), which contribute to its unique properties .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

Single-stage Synthesis of Imidazolidine Derivatives : Research demonstrates the interaction of arylglyoxal hydrates with N-alkoxyureas and N-hydroxyurea, leading to the selective formation of imidazolidine derivatives. This process showcases the utility of glyoxal hydrates in synthesizing heterocyclic compounds, suggesting a potential pathway for utilizing 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate in similar synthetic endeavors (Shtamburg et al., 2015).

Biological Implications

Neurotransmitter Metabolism Studies : The measurement of compounds structurally related to 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), in human plasma and cerebrospinal fluid has been instrumental in understanding neurotransmitter metabolism. MHPG serves as a metabolite of norepinephrine, indicating the activity of the central noradrenergic system in various neurological conditions, which may hint at the potential for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate in related neurological or pharmacokinetic studies (Kanda et al., 1991).

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) : Techniques involving HPLC with electrochemical detection have been developed for the simultaneous determination of compounds like 3-methoxy-4-hydroxyphenylglycol, showcasing the compound's role in advanced analytical methodologies. This indicates the potential for developing similar analytical approaches for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, facilitating its quantification and study in various matrices (Scheinin et al., 1983).

Safety And Hazards

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves/clothing/eye protection/face protection; and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREKEUSJTBCXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656868
Record name Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

CAS RN

29754-58-3
Record name Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3-neck flask immersed in an oil bath containing a solution of 40 g (0.206 mole) methyl 5-acetylsalicylate in 6 ml methylene chloride is charged with 82 ml of isopropanol. The solution is distilled to remove excess methylene chloride. When the internal temperature reaches 77° C., 126 ml (1.77 mole or 8.6 equivalents) of DMSO is added to the reaction mixture and the temperature of the mixture is increased to a temperature of 85° to 90° C. Then 33 ml (0.29 mole or 1.4 equivalents) or HBr (aqueous, 48%) is added to the mixture over a period of 20 minutes (exothermic), and the bath temperature is maintained at 95° to 100° C. As the addition of HBr nears completion distillation is initiated and dimethysulfide and isopropanol are distilled off. The mixture is stirred and the volume of the distillate monitored. After distillation of 82 ml of solvent, 20 ml of IPA is added slowly to maintain a steady rate of distillation. After the reaction completed as determined by high performance liquid chromatography (HPLC), the reaction mixture is quenched with 70 ml of 2.4N H2SO4, the temperature of the reaction mixture is allowed to drop to 75° C. and residual isopropanol is distilled off under vacuum. After a total of 165 ml distillate is collected, the title compound begins to precipitate. A mixture of 30 ml of acetonitrile (CH3CN) and 70 ml of water is added slowly at 75° C. with stirring. After 30 minutes of stirring, the reaction mixture is cooled to 15° C. over a period of 90 minutes to complete the precipitation. The reaction mixture is filtered and the cake is washed with three 300 ml portions of water. The cake is dried in a draft oven at 50° C. for 16 hours to give 39.5 g of the title compound (85% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Name
Quantity
126 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
85%

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